molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B079883
CAS No.: 13304-07-9
M. Wt: 246.3 g/mol
InChI Key: GMFRYGQSVPUWOJ-UHFFFAOYSA-N
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Description

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one (CAS 22524-16-9) is a synthetically valuable organic compound featuring a fused bicyclic framework. With a molecular formula of C18H16O and a molecular weight of 248.32 g/mol , this compound serves as a versatile intermediate in method development and organic synthesis. Its structure, which combines a bicyclo[3.1.0]hexene core with diphenyl substituents and an enone functional group, makes it a substrate of interest for studying rearrangement reactions and cycloaddition chemistry . Research on analogous 6,6-diphenylbicyclo[3.1.0]hexene derivatives has demonstrated their susceptibility to rearrangement under basic conditions and oxidation to fulvene systems , highlighting the potential of this scaffold in exploring reaction mechanisms and synthesizing complex polycyclic structures. This product is intended for research purposes as a chemical reference standard or a synthetic precursor in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

13304-07-9

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H

InChI Key

GMFRYGQSVPUWOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one has been investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an androgen receptor agonist, making it a candidate for developing treatments related to hormonal disorders and certain cancers .

Case Study: Androgen Receptor Agonists

A study highlighted the activity-directed synthesis of this compound, showing its efficacy in binding to androgen receptors, which is crucial for therapeutic applications in hormone-sensitive conditions .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Case Study: Antimicrobial Efficacy

In laboratory settings, this compound was tested against specific bacteria, showing promising results that warrant further investigation into its mechanism of action and potential formulations for clinical use.

Photochemistry

The compound has also been studied for its photochemical properties, particularly in the synthesis of ortho-substituted phenols through reactions like the Pauson-Khand reaction. This highlights its utility in synthetic organic chemistry, facilitating the development of more complex aromatic compounds .

Case Study: Synthesis of Phenols

Research demonstrated that this compound could be used effectively in regioselective syntheses, providing a pathway to valuable chemical intermediates used in pharmaceuticals and agrochemicals .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential androgen receptor agonistEffective binding to androgen receptors
Antimicrobial ResearchDemonstrated effectiveness against bacterial strainsPromising results for new antibiotic development
PhotochemistryUseful in synthesizing ortho-substituted phenolsFacilitates regioselective synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Variations and Properties
Compound Name Substituents Key Properties/Reactivity Source/Application
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one Phenyl (6,6-), enone (C3) Photogenerates diphenylphenols and photoacid; triplet-mediated reactivity Synthetic intermediate, photochemical studies
Bicyclo[3.1.0]hex-3-en-2-one, 5-isopropyl Isopropyl (5-) Found in Ledum palustre essential oil (10.37% abundance); antibacterial activity Natural product extraction
6,6-Dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone Methyl (6,6-), ethanone (C2) Microbial transformation yields 4 metabolites (e.g., hydroxylated derivatives) Biotransformation studies
6,6′-Dimethyl-1,1′,5,5′-tetraazabi(bicyclo[3.1.0]hexane) (BiDiMDAH) Methyl (6,6′-), diaziridine rings Planar 5-ring moiety; synthesized via QC-guided methods; trans-methyl orientation Diaziridine chemistry, structural analysis
6,6-Difluorobicyclo[3.1.0]hexane Fluorine (6,6-) Mimics 4,4-difluorocyclohexane; lowers LogP by 0.5 units compared to non-fluorinated analogs Drug design (e.g., Maraviroc analogs)
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The phenyl groups in this compound enhance conjugation, stabilizing the enone system and facilitating photorearrangement. In contrast, methyl or isopropyl substituents (e.g., in BiDiMDAH or Ledum derivatives) increase steric bulk, affecting ring strain and reactivity .
  • Heteroatom Incorporation : BiDiMDAH’s diaziridine rings introduce nitrogen atoms, altering electronic properties and enabling hyperconjugation effects absent in the purely hydrocarbon-based diphenyl compound .

Photochemical Behavior

  • 6,6-Diphenyl Derivative: Forms diphenylphenols (2,3- and 3,4-isomers) via mesoionic zwitterion intermediates. The photoacid (6,6-diphenyl-3,5-hexadienoic acid) arises from both singlet and triplet states .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula LogP (Predicted) Key Functional Groups Notable Features
This compound C₁₈H₁₄O ~3.5 (estimated) Enone, phenyl High conjugation, photoreactive
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione C₇H₉NO₂ ~0.8 Imide, methyl Water-soluble due to polar imide group
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one C₁₂H₁₈O 2.96 Methyl, enone High volatility; used in fragrances

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, and how can reaction efficiency be optimized?

  • Answer : The compound is synthesized via the photoirradiation of 4,4-diphenylcyclohexadienone at 300 nm (n→π* excitation). Reaction efficiency can be enhanced by optimizing solvent polarity, light wavelength, and irradiation duration. For example, using aprotic solvents (e.g., dioxane) minimizes side reactions, while monitoring reaction progress via UV-vis spectroscopy ensures optimal conversion .

Q. What key photochemical reactions characterize this compound, and what products are formed under varying conditions?

  • Answer : Upon irradiation, the compound undergoes rearrangement to produce phenolic derivatives. Under neutral or mildly acidic conditions, 2,3-diphenylphenol predominates, while stronger acidic media (e.g., H₂SO₄) shift the product distribution toward 3,4-diphenylphenol. Mechanistically, this involves mesoionic zwitterion intermediates formed via triplet-state excitation .

Advanced Research Questions

Q. How do singlet vs. triplet excited states influence the product distribution in the photolysis of this compound?

  • Answer : Triplet states (generated via acetophenone sensitization) predominantly yield phenolic products through diradical intermediates, whereas the photoacid (6,6-diphenyl-3,5-hexadienoic acid) forms from both singlet and triplet pathways. To isolate triplet contributions, use triplet sensitizers (e.g., benzophenone) and analyze products via time-resolved spectroscopy or quenching experiments .

Q. What experimental approaches resolve contradictions in reported product distributions from this compound photolysis?

  • Answer : Discrepancies often arise from variations in acid concentration and solvent effects. To address this:

  • Systematically vary pH using buffered solutions.
  • Employ deuterated solvents (e.g., D₂O) to probe hydrogen abstraction mechanisms.
  • Use HPLC or GC-MS with chiral columns to quantify stereoisomeric ratios.
    Contradictions in acid-dependent pathways are resolved by correlating excited-state dynamics (via laser flash photolysis) with product analysis .

Q. How can NMR and XRD be employed to confirm the bicyclic structure and stereochemical outcomes in derivatives of this compound?

  • Answer :

  • NMR : Use ¹H-¹H COSY and NOESY to map proton-proton coupling and spatial proximity, confirming the bicyclic framework. For example, vinyl protons in the bicyclo[3.1.0] system exhibit distinct coupling patterns (J = 3–5 Hz).
  • XRD : Resolve crystal structures to validate the endo-phenyl configuration, which is thermodynamically favored due to reduced steric strain in the bicyclic system. This approach was critical in confirming stereoisomerization pathways in related bicyclo[3.1.0]hexane derivatives .

Q. Why does the 6,6-diphenyl substitution pattern favor the formation of endo-phenyl isomers during photochemical rearrangements?

  • Answer : The endo configuration minimizes steric hindrance between phenyl groups and the bicyclo[3.1.0] framework. Computational studies (e.g., DFT) reveal that the endo transition state is ~5 kcal/mol lower in energy than the exo counterpart. Experimental validation involves comparing product ratios from chiral starting materials and analyzing enantiomeric excess (e.e.) via polarimetry or chiral HPLC .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting product ratios are reported, cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR, XRD) and replicate experiments under rigorously controlled conditions (light intensity, temperature, pH).
  • Experimental Design : For photolysis studies, calibrate light sources with actinometers (e.g., ferrioxalate) to ensure consistent photon flux. Use flow systems to prevent secondary photoreactions in prolonged irradiations.

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